2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenoxy group, a phenylcyclopropane moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.
Cyclopropanation: The phenyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperazine Coupling: The piperazine ring is then coupled with the cyclopropane intermediate through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the fluorophenoxy intermediate with the piperazine-cyclopropane intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products
Oxidation: Oxidized derivatives of the phenyl and piperazine rings.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in targeting neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The phenylcyclopropane moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone: Bromine substitution instead of fluorine.
2-(2-Methylphenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone: Methyl group substitution.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its halogenated or alkylated analogs. This uniqueness can translate to different biological activities and pharmacokinetic profiles, making it a compound of particular interest in medicinal chemistry.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c23-19-8-4-5-9-20(19)28-15-21(26)24-10-12-25(13-11-24)22(27)18-14-17(18)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAIVVBNRDFEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2F)C(=O)C3CC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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